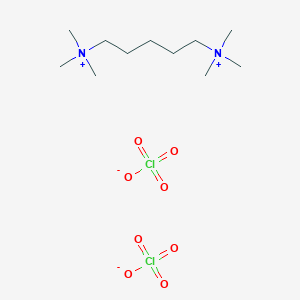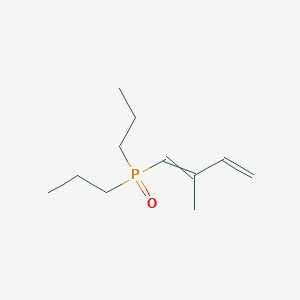
4-Nitrosobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosobenzophenone is an organic compound with the molecular formula C13H9NO2. It is a derivative of benzophenone, where a nitroso group (-NO) is attached to the para position of one of the phenyl rings. This compound is known for its distinctive yellow to light brown crystalline appearance and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrosobenzophenone can be synthesized through several methods. One common approach involves the nitration of benzophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) to the benzophenone. This is followed by a reduction step using reagents such as tin and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrosobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzophenone.
Reduction: It can be reduced to form 4-aminobenzophenone.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: 4-Nitrobenzophenone.
Reduction: 4-Aminobenzophenone.
Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Nitrosobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as a photoinitiator in UV-curing applications
Mecanismo De Acción
The mechanism of action of 4-Nitrosobenzophenone involves its ability to undergo redox reactions. The nitroso group can participate in electron transfer processes, making it a useful probe in studying redox-active enzymes and pathways. It can also form reactive intermediates that interact with biological molecules, providing insights into enzyme catalysis and inhibition .
Comparación Con Compuestos Similares
Benzophenone: The parent compound, used widely in organic synthesis and as a photoinitiator.
4-Nitrobenzophenone: An oxidized form of 4-Nitrosobenzophenone, used in similar applications.
4-Aminobenzophenone: A reduced form, used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly valuable in redox chemistry and as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
63064-03-9 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
(4-nitrosophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9H |
Clave InChI |
UMBUOMCYBHZZFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)






![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
